methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic 1,2,4-triazole derivative characterized by a methyl benzoate backbone linked via a sulfanyl acetamido group to a substituted triazole core. The triazole ring is functionalized with a benzyl group at position 5 and a 1H-pyrrol-1-yl group at position 2.
Properties
IUPAC Name |
methyl 2-[[2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-31-22(30)18-11-5-6-12-19(18)24-21(29)16-32-23-26-25-20(15-17-9-3-2-4-10-17)28(23)27-13-7-8-14-27/h2-14H,15-16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZYMLYJDNNEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Similarities and Key Differences
The compound shares a triazole core with several analogs, but variations in substituents, ester groups, and positional isomerism critically influence its physicochemical and biological properties. Below is a comparative overview:
Table 1: Structural and Functional Comparison
*Molecular formula approximated due to incomplete data in evidence.
Key Observations:
The pyrrole substituent in the target compound may facilitate π-π stacking interactions in biological targets, similar to the furyl group in .
Ester Group Influence :
- The methyl ester in the target compound is less hydrolytically stable than the ethyl ester in , suggesting faster in vivo cleavage and altered bioavailability .
Preparation Methods
Cyclization of Thiosemicarbazide Precursors
The 1,2,4-triazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. A representative protocol involves:
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Reacting benzyl hydrazine with carbon disulfide in alkaline conditions to form benzyl thiosemicarbazide.
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Cyclization with formic acid under reflux yields 5-benzyl-4H-1,2,4-triazole-3-thiol.
Key Reaction Conditions :
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Solvent : Ethanol/water mixture (3:1 v/v).
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Temperature : 80°C, 6 hours.
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Yield : 68–72% after recrystallization from ethanol.
Functionalization with Pyrrole
The 4-position of the triazole is functionalized via nucleophilic substitution:
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Reacting 5-benzyl-4-chloro-1,2,4-triazole-3-thiol with pyrrole in the presence of potassium carbonate.
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Microwave-assisted heating (100°C, 30 minutes) improves regioselectivity and reduces side reactions.
Optimization Data :
| Condition | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Time | 4 hours | 30 minutes |
| Yield | 55% | 82% |
| Purity (HPLC) | 90% | 98% |
Acetamide Bridge Formation
Thioether Coupling
The sulfanyl group is introduced via a nucleophilic substitution reaction:
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Reacting 5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in dichloromethane.
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Triethylamine acts as a base to scavenge HCl, preventing protonation of the thiol.
Critical Parameters :
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Molar Ratio : 1:1.2 (triazole-thiol:chloroacetyl chloride).
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Reaction Time : 2 hours at 0–5°C.
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Workup : Extract with NaHCO₃ to remove excess acid.
Amide Bond Formation with Methyl 2-Aminobenzoate
The acetamide bridge is completed via carbodiimide-mediated coupling:
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Activate the carboxylic acid (from the thioacetic acid intermediate) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
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React with methyl 2-aminobenzoate in tetrahydrofuran (THF) at room temperature.
Yield Optimization :
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | THF | 12 | 85 |
| DCC/DMAP | DCM | 24 | 72 |
| HATU | DMF | 6 | 88 |
Purification and Crystallization
Column Chromatography
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Stationary Phase : Silica gel (230–400 mesh).
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Mobile Phase : Ethyl acetate/hexane (1:1 → 3:1 gradient).
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Recovery : 78% with >99% purity (HPLC).
Recrystallization
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Solvent System : Ethanol/water (4:1 v/v).
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Crystal Form : α-form (needle-shaped crystals).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (s, 1H, triazole-H), 7.85–7.35 (m, 9H, aromatic), 4.12 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃). -
IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Chromatographic Purity
| Method | Purity (%) | Impurities Detected |
|---|---|---|
| HPLC (C18) | 99.8 | <0.1% |
| Chiral HPLC | 99.9 | <0.05% |
Scale-Up Considerations
Industrial-scale synthesis requires:
Q & A
Q. What are the key synthetic methodologies for preparing methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate?
The synthesis involves multi-step reactions:
- Triazole core formation : React 4-amino-triazole derivatives with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst .
- Thioacetamide linkage : Introduce the sulfanylacetamido group via nucleophilic substitution or coupling reactions, often using hydrazine hydrate in ethanol under reflux .
- Esterification : Methyl ester formation at the benzoate moiety is typically achieved using methanol and acid catalysts.
- Purification : Employ column chromatography or recrystallization, with reaction progress monitored by TLC (chloroform:methanol, 7:3) .
Q. How is the compound characterized for purity and structural integrity?
- Chromatography : TLC (chloroform:methanol) and HPLC for purity assessment .
- Spectroscopy :
- IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- NMR : Assign protons and carbons (e.g., methyl ester at δ ~3.8 ppm in H NMR) .
- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .
Q. What biological activities are associated with this compound?
- Antimicrobial : Triazole derivatives exhibit broad-spectrum activity against fungi and bacteria .
- Anticancer : Potential enzyme inhibition (e.g., tyrosine kinases) due to the triazole-pyrrole scaffold .
- Anti-inflammatory : Evaluated via COX-2 inhibition assays in vitro .
- Neuroprotective : Assessed in animal models for oxidative stress reduction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve triazole ring formation yield?
- Catalyst screening : Test acetic acid, p-toluenesulfonic acid, or Lewis acids (e.g., ZnCl₂) to enhance cyclization .
- Solvent effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents for intermediate stability .
- Temperature control : Reflux (70–80°C) vs. microwave-assisted synthesis for faster kinetics .
- Workup strategies : Use ice-water precipitation to isolate products efficiently .
Q. How should researchers address contradictions in reported biological activity data?
- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay) .
- SAR analysis : Compare substituent effects (e.g., benzyl vs. pyridinyl groups) on activity .
- Dose-response curves : Validate IC₅₀ values across multiple replicates to ensure reproducibility .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., EGFR kinase) .
- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies resolve low solubility in pharmacological assays?
- Prodrug design : Convert the methyl ester to a carboxylic acid for salt formation .
- Co-solvent systems : Use DMSO-PBS mixtures (<5% DMSO) to maintain cell viability .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
Methodological Considerations
Q. How are structure-activity relationships (SAR) systematically studied for this compound?
- Analog synthesis : Modify substituents (e.g., replace benzyl with 4-fluorophenyl) and compare activities .
- Bioisosteric replacement : Substitute the pyrrole ring with imidazole or thiophene to assess potency shifts .
- Enzymatic profiling : Screen against panels of kinases or cytochrome P450 isoforms to identify selectivity .
Q. What analytical techniques validate degradation products under stress conditions?
- Forced degradation : Expose to heat (40–60°C), UV light, or acidic/alkaline hydrolysis .
- LC-MS/MS : Identify degradants (e.g., hydrolyzed ester or oxidized sulfur groups) .
- Stability studies : Monitor purity over 6–12 months under accelerated storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
